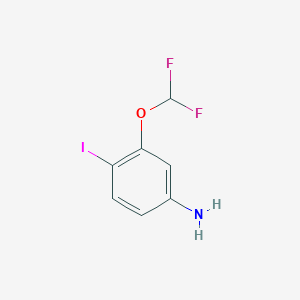
3-(Difluoromethoxy)-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-4-iodoaniline is an organic compound that features a difluoromethoxy group and an iodine atom attached to an aniline ring
Méthodes De Préparation
The synthesis of 3-(Difluoromethoxy)-4-iodoaniline typically involves multiple steps. One common method starts with the difluoromethylation of a suitable precursor, followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.
Analyse Des Réactions Chimiques
3-(Difluoromethoxy)-4-iodoaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(Difluoromethoxy)-4-iodoaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-4-iodoaniline involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can be involved in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
3-(Difluoromethoxy)-4-iodoaniline can be compared with other similar compounds, such as:
3-(Difluoromethoxy)aniline: Lacks the iodine atom, which can affect its reactivity and applications.
4-Iodoaniline: Lacks the difluoromethoxy group, which can influence its chemical properties and interactions.
3-(Trifluoromethoxy)-4-iodoaniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its lipophilicity and other properties.
The presence of both the difluoromethoxy group and the iodine atom in this compound makes it unique and valuable for specific applications.
Propriétés
Formule moléculaire |
C7H6F2INO |
|---|---|
Poids moléculaire |
285.03 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-4-iodoaniline |
InChI |
InChI=1S/C7H6F2INO/c8-7(9)12-6-3-4(11)1-2-5(6)10/h1-3,7H,11H2 |
Clé InChI |
SAWJLWUSKKTGAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)OC(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


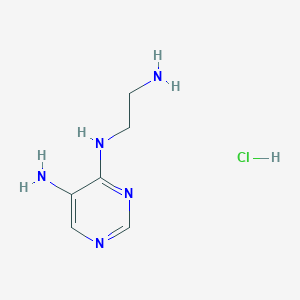
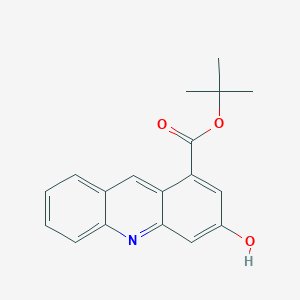
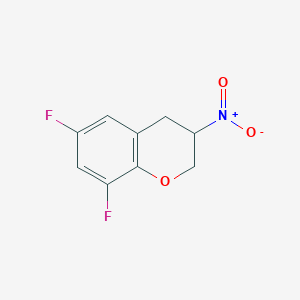
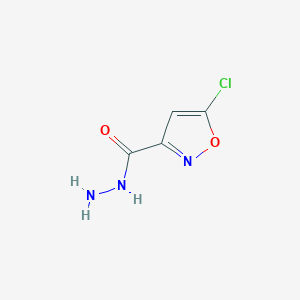
![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
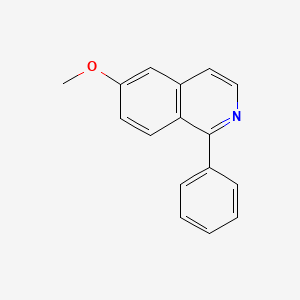

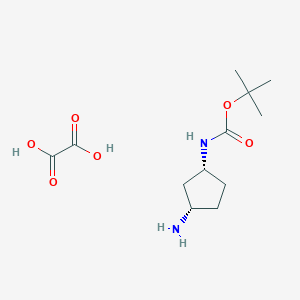
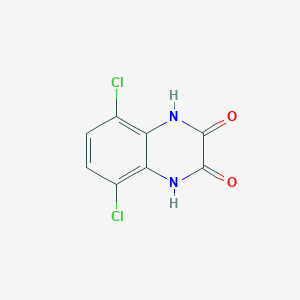
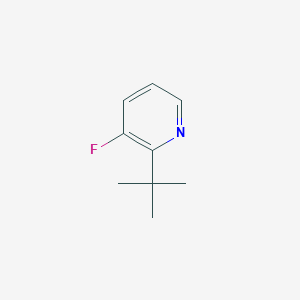
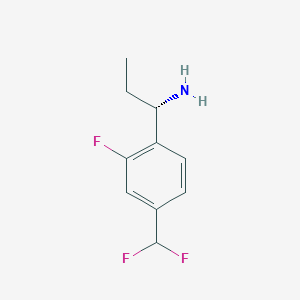
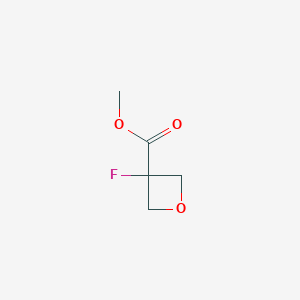
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
